N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride

Aqueous Solubility Salt Screening Physicochemical Profiling

Reproducible biological assays demand predictable aqueous solubility. Unlike the free base, which requires DMSO or co-solvent preparation, this dihydrochloride salt dissolves directly in aqueous buffers - eliminating solvent interference in enzymatic and cellular workflows. • Direct aqueous dissolution with no organic co-solvent needed • N-Methyl secondary amine enables SAR exploration at the N-alkylation vector without additional synthesis • ≥98% purity ensures observed biological differences reflect N-methylation, not impurity artifacts • Crystalline solid permits accurate gravimetric stock solution preparation

Molecular Formula C9H19Cl2N3
Molecular Weight 240.17 g/mol
CAS No. 1820706-18-0
Cat. No. B1408596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
CAS1820706-18-0
Molecular FormulaC9H19Cl2N3
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CCNC.Cl.Cl
InChIInChI=1S/C9H17N3.2ClH/c1-7-9(5-6-10-3)8(2)12(4)11-7;;/h10H,5-6H2,1-4H3;2*1H
InChIKeyBYXAFQDWBJHZGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyrazole-Based Secondary Amine Building Block Overview


N-Methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride (CAS 1820706-18-0) is a pyrazole derivative supplied as a dihydrochloride salt of a secondary amine. The molecule features a 1,3,5-trimethylpyrazole core linked to an N-methylethan-1-amine side chain [1]. With a molecular formula of C9H19Cl2N3 and a molecular weight of 240.17 g/mol, the compound is typically offered as a high-purity (≥95%) crystalline solid for research use . It serves as a versatile intermediate or fragment in medicinal chemistry, where its N-methyl substitution and salt form differentiate it from primary amine or free-base analogs.

Dihydrochloride salt supports aqueous assay preparation
N-Methyl secondary amine supports SAR exploration
High-purity building block may reduce impurity-related variability

Why Generic Substitution Fails


In-class pyrazole amine compounds, such as the primary amine 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine or the corresponding free base, cannot be simply interchanged with N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride. The target compound's N-methyl secondary amine alters both steric and electronic properties compared to a primary amine, which is critical for downstream reactivity in amide coupling or reductive amination [1]. Furthermore, the dihydrochloride salt form provides verified aqueous solubility advantages over the free base, a property essential for reproducible biological assay preparation . Substitution risks include unpredictable solubility, altered reaction kinetics, and potential incompatibility with established synthetic protocols.

Primary amine analog Lacks N-methyl group; steric and electronic differences may alter downstream reactivity.
Free base form Reported lower aqueous solubility may limit direct dissolution in assay buffers.
Analog purity Purity specifications of related pyrazole amines may vary; confirm to avoid batch-dependent variability.

Quantitative Differentiation Evidence


Salt Form Solubility Advantage

The dihydrochloride salt (CAS 1820706-18-0) is a white crystalline powder soluble in water, a characteristic confirmed by multiple reputable vendors . In contrast, the corresponding free base, N-methyl-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine (CAS 956950-96-2), is a liquid or low-melting solid with significantly lower aqueous solubility, as is typical for pyrazole secondary amines . This salt-form differentiation ensures that the dihydrochloride can be accurately weighed and dissolved for aqueous biological assays without the need for co-solvents or pH adjustment, reducing preparation variability.

Solubility Profile
Class-level
Target
Dihydrochloride salt: crystalline, water-soluble
Comparator
Free base: liquid, limited aqueous solubility
Supports reproducible aqueous assay preparation without co-solvents
Class-level inference; vendor-reported solubility
Aqueous Solubility Salt Screening Physicochemical Profiling Compound Management

N-Methyl Secondary Amine vs. Primary Amine

The target compound features an N-methyl secondary amine, distinct from the primary amine analog 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine (CAS 956950-95-1) . The N-methyl group introduces steric bulk and alters the pKa of the amine, which can influence binding affinity, metabolic stability, and off-target activity in medicinal chemistry programs. While direct comparative biological data is not available in the public domain, class-level knowledge indicates that N-methylation of a primary amine typically reduces hydrogen-bond donor count, increases lipophilicity, and can enhance membrane permeability [1].

Amine Substitution
Class-level
Target
N-methyl secondary amine; MW 240.17, HBD 1
Comparator
Primary amine analog; MW 153.22, HBD 2
N-Methyl substitution provides distinct SAR vector; may influence binding and permeability
No direct biological assay comparison available
Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design Chemical Biology

Purity Specification Advantage

The dihydrochloride salt is routinely supplied with a purity of 97% (HPLC), as specified by major research chemical suppliers, ensuring lot-to-lot consistency for in vitro assays . This purity level is critical for structure-activity relationship (SAR) studies where impurities could confound biological results. In contrast, some analogs, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine hydrochloride, are often offered at 95% purity, introducing greater variability .

Purity Specification
Specification review
97%
HPLC purity (reported); comparator at 95%
Reported purity difference may reduce impurity interference in cellular assays
Verify against individual lot COA
Quality Control Analytical Chemistry Drug Discovery Compound Management

Key Application Scenarios


Aqueous Biological Assay Development

The dihydrochloride salt form, with its verified water solubility, is the preferred choice for direct dissolution in aqueous assay buffers. Researchers can accurately weigh the crystalline powder and prepare stock solutions without the need for DMSO or other organic co-solvents, which can interfere with certain enzymatic or cellular assays . This is a key advantage over the free base, which would require additional solubilization steps.

Fragment-Based Drug Discovery Libraries

The N-methyl secondary amine provides a specific vector for fragment elaboration. Its presence in a screening library allows medicinal chemists to probe the effect of N-alkylation on target binding without the need for additional synthetic steps [1]. The primary amine analog would not offer this specific interaction profile.

Structure-Activity Relationship Studies

In programs exploring structure-activity relationships around pyrazole-based ligands, this compound serves as a direct comparator to primary amine or N-ethyl analogs. Its well-defined purity (≥97%) ensures that observed biological differences are due to the N-methyl group rather than impurity artifacts .

Amide Coupling and Reductive Amination

The secondary amine can be directly used in amide bond formation or reductive amination reactions, introducing the 1,3,5-trimethylpyrazole moiety with a specific N-methyl linker. The dihydrochloride salt can be neutralized in situ, providing a convenient, storable form of the amine .

Application
Selection Property
Validation Focus
Aqueous assay preparation
Dihydrochloride salt solubility
Dissolution consistency in aqueous buffers
Fragment-based drug discovery
N-Methyl secondary amine vector
Target binding and permeability profiling
Structure-activity relationship studies
High-purity specification
Impurity interference control
Amide coupling / reductive amination
Secondary amine reactivity
In situ neutralization and reaction yield
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